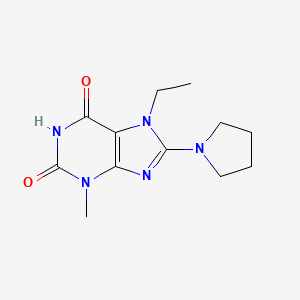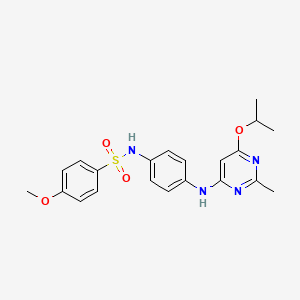![molecular formula C25H26N4O3 B2485281 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 941933-87-5](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a butoxyphenyl group and a pyrazolo[1,5-a]pyrazin-4(5H)-one group, which are common in various organic compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The p-tolyl group, for example, is known to participate in various organic reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis B Virus (HBV)
- In Vivo Efficacy : In an HBV AAV mouse model, the lead compound THPP-45 demonstrated oral administration efficacy in reducing HBV DNA viral load .
Therapeutic Potential Beyond HBV
Kou, B., Zhang, Z., Han, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives as Allosteric Modulators of Hepatitis B Virus Core Protein. Journal of Medicinal Chemistry, 66(19), 7570–7583. DOI: 10.1021/acs.jmedchem.3c01145
Wirkmechanismus
Target of Action
Similar compounds have been reported to have a wide range of biological activities .
Mode of Action
It’s known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Biochemical Pathways
Similar compounds have been reported to inhibit lipid peroxidation and protein hydrolysis induced by lipoxygenase and trypsin .
Pharmacokinetics
It’s known that similar compounds have good oral bioavailability .
Result of Action
Similar compounds have been reported to inhibit carrageenan-induced paw edema (cpe) and pain perception .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butoxyaniline with ethyl acetoacetate to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester. Finally, the ethyl ester is converted to the desired compound by reacting it with p-toluidine in the presence of acetic anhydride.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "p-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is then reacted with p-toluidine in the presence of acetic anhydride to form the desired compound, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide." ] } | |
CAS-Nummer |
941933-87-5 |
Molekularformel |
C25H26N4O3 |
Molekulargewicht |
430.508 |
IUPAC-Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
BVIWDIIJFMZWNK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)
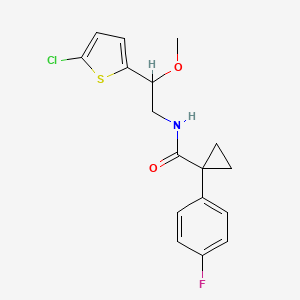
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)
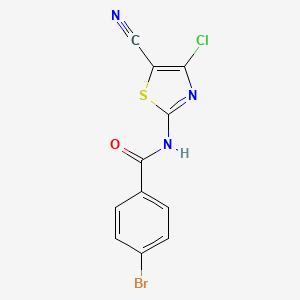
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)
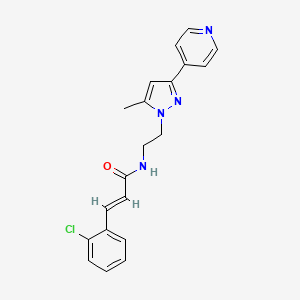
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)
